molecular formula C18H20N2O6 B560463 2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid CAS No. 125115-67-5

2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid

Cat. No. B560463
M. Wt: 360.366
InChI Key: RZVIDQUJBUXAAM-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potent agonist of the human 5-HT2A and 5-HT2C receptors;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Synthesis and Reaction Studies

  • Synthesis Methods : The compound has been synthesized and studied in various forms. For example, Koh, Bang, and Kim (2001) described the synthesis of 5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepin-4-ones starting from 4,5,6,7-tetrahydro-1,3-benzoxazol-4-ones, indicating a methodology for creating derivatives of the compound (Koh, Bang, & Kim, 2001).

  • Asymmetric Synthesis : Husain, Fröhlich, Schepmann, and Wünsch (2009) reported an asymmetric synthesis of enantiomerically pure 2-substituted tetrahydro-3-benzazepines, demonstrating the potential for creating specific enantiomers of related compounds (Husain, Fröhlich, Schepmann, & Wünsch, 2009).

  • Pyrolysis Studies : Meth–Cohn and Rhouati (1980) explored the pyrolysis of benzyl azidoformate, leading to an oxazolo[3,4-a]azepin-2-one that spontaneously dimerised, showing the thermal behavior of similar compounds (Meth–Cohn & Rhouati, 1980).

Biological and Chemical Evaluation

  • Biological Applications : Ballet et al. (2005) synthesized conformationally restricted dipeptidic moieties using a similar scaffold, indicating the potential use of such compounds in biological systems (Ballet et al., 2005).

  • Fluorescent Properties Study : Rangnekar and Rajadhyaksha (1986) studied the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives and their fluorescent properties, suggesting potential applications in fluorescence-based studies (Rangnekar & Rajadhyaksha, 1986).

properties

CAS RN

125115-67-5

Product Name

2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid

Molecular Formula

C18H20N2O6

Molecular Weight

360.366

IUPAC Name

2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid

InChI

InChI=1S/C14H16N2O2.C4H4O4/c17-14-12-6-8-15-9-7-13(12)18-16(14)10-11-4-2-1-3-5-11;5-3(6)1-2-4(7)8/h1-5,15H,6-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

RZVIDQUJBUXAAM-WLHGVMLRSA-N

SMILES

C1CNCCC2=C1C(=O)N(O2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O

synonyms

2-Benzyl-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-one Fumarate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid
Reactant of Route 2
2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid
Reactant of Route 3
Reactant of Route 3
2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid
Reactant of Route 4
Reactant of Route 4
2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid
Reactant of Route 5
2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid
Reactant of Route 6
2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid

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